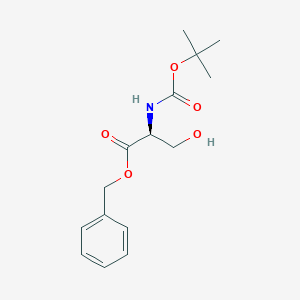

Boc-Ser-OBzl

Beschreibung

Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

Methionine is a sulfur-containing amino acid that is butyric acid bearing an amino substituent at position 2 and a methylthio substituent at position 4. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite, a plant metabolite, a Daphnia magna metabolite and an algal metabolite. It is an alpha-amino acid and a sulfur-containing amino acid. It derives from a butyric acid. It is a conjugate base of a methioninium. It is a conjugate acid of a methioninate. It is a tautomer of a methionine zwitterion.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQADRZHPZVQGCW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427031 | |

| Record name | Boc-Ser-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59524-02-6 | |

| Record name | Boc-Ser-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-α-Boc-L-serine benzyl ester (Boc-Ser-OBzl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-L-serine benzyl ester (Boc-Ser-OBzl), a critical protected amino acid derivative utilized in peptide synthesis. This document outlines its chemical structure, molecular properties, and detailed experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

N-α-Boc-L-serine benzyl ester is a derivative of the amino acid L-serine. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl (Bzl) ester protecting the carboxylic acid group. This dual protection strategy allows for the selective and controlled formation of peptide bonds in the synthesis of peptides and proteins.

Chemical Structure and Molecular Identity

-

IUPAC Name: benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and a related compound, N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), for comparative purposes.

| Property | This compound | N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) |

| CAS Number | 59524-02-6[1][2] | 23680-31-1[5][6][7] |

| Molecular Formula | C₁₅H₂₁NO₅[1][2] | C₁₅H₂₁NO₅[4][6] |

| Molecular Weight | 295.33 g/mol [1][3] | 295.33 g/mol [4] |

| Appearance | White solid | White to off-white powder[6] |

| Melting Point | Not specified | 58-60 °C[5][7] |

| Solubility | Soluble in organic solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis are presented below.

Synthesis of this compound from N-Boc-L-serine

This protocol describes the benzylation of N-Boc-L-serine to yield this compound.

Materials:

-

N-Boc-L-serine

-

Dimethylformamide (DMF)

-

Cesium carbonate (Cs₂CO₃)

-

Benzyl bromide (BnBr)

-

Ethyl acetate

-

Aqueous lithium bromide (LiBr)

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Saturated saline (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-L-serine (4.87 mmol) in DMF (100 mL) with stirring.

-

Add cesium carbonate (5.11 mmol) to the solution and continue stirring for 30 minutes.

-

Add benzyl bromide (5.84 mmol) to the reaction mixture and stir for 12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).

-

Wash the organic layer sequentially with aqueous lithium bromide (3 x 15 mL), aqueous sodium bicarbonate (2 x 15 mL), and saturated saline (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by flash chromatography using an eluent of petroleum ether/ether (1:1) to yield Boc-L-serine benzyl ester as a white solid.[1]

Application of Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of a Boc-protected amino acid, such as Boc-Ser(Bzl)-OH, into a peptide chain on a solid support using the Boc/Bzl strategy. This example outlines the synthesis of a model dipeptide.

Materials:

-

Methylbenzhydrylamine (MBHA) resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Isopropanol (IPA)

-

Diisopropylethylamine (DIEA)

-

Boc-Ser(Bzl)-OH

-

Coupling reagent (e.g., DCC, HBTU)

-

N,N-Dimethylformamide (DMF)

-

Acetic anhydride

-

Cleavage cocktail (e.g., TFA:triisopropylsilane:water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the MBHA resin in DCM for 1 hour and wash with DCM.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 30-minute treatment with 50% TFA in DCM to remove the Boc protecting group from the resin's amino group.

-

Washing: Wash the resin with DCM, IPA, and then DCM again.

-

Neutralization: Neutralize the resin with 10% DIEA in DCM and wash with DCM.

-

First Amino Acid Coupling: Couple Boc-Ser(Bzl)-OH (3 equivalents) to the resin using a suitable coupling reagent in DMF for 1-2 hours. Monitor the reaction for completion.

-

Washing: Wash the resin with DMF and DCM.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DCM.

-

Subsequent Amino Acid Coupling: Repeat steps 2-6 for the next Boc-protected amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the peptide chain is complete, wash the resin with methanol and dry it under a vacuum. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash, and dry. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualizations

The following diagrams illustrate the chemical synthesis of this compound and a typical workflow for its use in solid-phase peptide synthesis.

Caption: Synthesis of this compound.

Caption: Boc/Bzl SPPS workflow.

References

Synthesis and Purification of Boc-L-Serine Benzyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-L-serine benzyl ester, a crucial protected amino acid derivative widely utilized in peptide synthesis and drug development. This document details various synthetic methodologies, purification protocols, and characterization data, presenting quantitative information in structured tables for easy comparison and providing visual diagrams for key experimental workflows.

Introduction

Boc-L-serine benzyl ester, chemically known as N-(tert-butoxycarbonyl)-O-benzyl-L-serine, is a valuable building block in the synthesis of peptides and other bioactive molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl ester protecting the carboxylic acid allow for selective deprotection and controlled peptide bond formation.[3] This guide explores common and effective methods for its preparation and purification, offering insights for researchers in medicinal chemistry and related fields.

Synthesis Methodologies

The synthesis of Boc-L-serine benzyl ester typically involves the esterification of N-Boc-L-serine with benzyl bromide. The choice of base and solvent system can significantly influence the reaction yield and purity. Several common protocols are outlined below.

Cesium Carbonate in Dimethylformamide

A widely employed method utilizes cesium carbonate (Cs₂CO₃) as the base in dimethylformamide (DMF). This approach is known for its high efficiency and yield.[4]

Experimental Protocol:

-

Dissolve N-Boc-L-serine (1.0 eq) in anhydrous DMF.

-

Add cesium carbonate (1.05 eq) to the solution and stir for 30 minutes at room temperature.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring the mixture for 12 hours at room temperature.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with aqueous lithium bromide, aqueous sodium bicarbonate, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

Sodium Hydride in Dimethylformamide

Another effective method involves the use of sodium hydride (NaH) as a strong base in DMF. Caution is advised when handling NaH due to its reactivity with moisture.[5][6]

Experimental Protocol:

-

Dissolve N-Boc-L-serine (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.2 eq) to the solution under an inert atmosphere (e.g., argon).

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 5 hours.

-

Quench the reaction by carefully adding water.

-

Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with distilled water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data from the described synthetic methods for easy comparison.

| Method | Base | Solvent | Reaction Time | Yield | Purity | Reference |

| 1 | Cesium Carbonate | DMF | 12 hours | 100% | - | [4] |

| 2 | Sodium Hydride | DMF | 5 hours | 63% | - | [5] |

Note: Purity data is often determined after purification. Commercially available Boc-L-serine benzyl ester typically has a purity of ≥97% to ≥99%.[1][7]

Purification Techniques

Purification of the crude Boc-L-serine benzyl ester is essential to remove unreacted starting materials, byproducts, and residual solvent. The most common purification method is flash column chromatography.

Experimental Protocol: Flash Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., petroleum ether or hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a solvent system of increasing polarity. A common eluent is a mixture of petroleum ether and diethyl ether (e.g., 1:1 v/v).[4]

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-L-serine benzyl ester as a white solid or sticky oil.[4][5]

Characterization

The identity and purity of the synthesized Boc-L-serine benzyl ester can be confirmed by various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][7] |

| Molecular Weight | 295.33 g/mol | [7] |

| Appearance | White powder or sticky oil | [1][5] |

| Melting Point | 65 - 75 °C | [1] |

| Optical Rotation | [α]²⁰D = -16 ± 2° (c=1 in EtOH) | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.44 (s, 9H), 3.65-3.75 (m, 1H), 3.87-3.95 (m, 1H), 4.43-4.51 (m, 1H), 4.53 (s, 2H), 5.41 (d, 1H, J = 8.6 Hz), 7.23-7.36 (m, 5H) | [5] |

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: General workflow for the synthesis of Boc-L-serine benzyl ester.

Caption: Workflow for the purification of Boc-L-serine benzyl ester.

Conclusion

This technical guide has detailed robust and reproducible methods for the synthesis and purification of Boc-L-serine benzyl ester. The choice of synthetic route may depend on available reagents, safety considerations, and desired scale. Proper purification and characterization are critical to ensure the quality of the final product for its intended applications in peptide synthesis and drug discovery. The provided protocols and data serve as a valuable resource for researchers in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 4. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

The Sentinel and the Shield: A Technical Guide to Boc and Bzl Protecting Groups in Serine Chemistry for Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic selection and application of protecting groups are paramount to achieving high-purity, biologically active peptides. For the trifunctional amino acid serine, with its nucleophilic hydroxyl side chain, a robust protection strategy is not merely advantageous but essential. This technical guide provides an in-depth exploration of the synergistic roles of the tert-Butoxycarbonyl (Boc) and Benzyl (Bzl) protecting groups in serine chemistry, a cornerstone of solid-phase peptide synthesis (SPPS). We will delve into the core chemical principles, provide detailed experimental protocols, present comparative quantitative data, and visualize the logical workflows inherent to the Boc/Bzl strategy for serine incorporation.

Core Principles: The Boc/Bzl Orthogonal Strategy for Serine

The synthesis of peptides with a defined sequence necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions. For serine, two key sites require protection: the α-amino group and the side-chain hydroxyl group. The Boc/Bzl strategy employs two distinct chemical shields to achieve this:

-

The Boc Group (The Sentinel): The tert-Butoxycarbonyl (Boc) group serves as the temporary protecting group for the α-amino functionality of serine.[1][2] Its steric bulk and electronic properties render it stable under the basic and nucleophilic conditions typically encountered during peptide bond formation.[2] The Boc group is acid-labile and is selectively removed at each cycle of peptide chain elongation using a moderately strong acid, such as trifluoroacetic acid (TFA).[3]

-

The Bzl Group (The Shield): The Benzyl (Bzl) group is employed as a semi-permanent protecting group for the hydroxyl side chain of serine, forming a benzyl ether.[4][5] This protection is crucial to prevent side reactions such as O-acylation during peptide coupling.[6] The Bzl group is stable to the acidic conditions used to remove the Boc group, allowing for the stepwise assembly of the peptide chain.[4] Its removal requires harsher conditions, typically strong acids like anhydrous hydrogen fluoride (HF) or catalytic hydrogenolysis, which are applied at the final stage of synthesis to deprotect all side chains and cleave the peptide from the solid support.[7][8]

This differential lability to acid strength forms the basis of a "quasi-orthogonal" protection scheme.[2][9] While both groups are removed by acid, the conditions are sufficiently different to allow for selective deprotection, which was a foundational strategy in the development of SPPS.[2][9]

Data Presentation: Quantitative Analysis of Serine Protection and Deprotection

The efficiency of protection and deprotection steps is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for the Boc/Bzl strategy as it pertains to serine.

| Parameter | Reagents | Solvent | Typical Yield | Typical Purity | Reference |

| Boc Protection of L-Serine | L-Serine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Carbonate/Bicarbonate | Water/Dioxane | 90.15% | High | [10] |

| Bzl Protection of Boc-Ser-OH | Boc-L-Serine, Benzyl Bromide (BnBr), Cesium Carbonate | DMF | Quantitative | >98% | [1][11][12] |

Table 1: Synthesis of Boc-Ser(Bzl)-OH.

| Step | Reagent/Condition | Duration | Efficiency | Notes | Reference |

| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-30 min | >99% | A pre-wash of 5 min is often performed. | [3][13] |

| Bzl Deprotection (Final Cleavage) | Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol) | 1-2 hours at 0°C | High | Simultaneously cleaves the peptide from the resin. | [9][14][15] |

| Bzl Deprotection (Solution Phase) | H₂, Pd/C Catalyst | Variable | High | Known as hydrogenolysis; a milder alternative to HF. | [8][16] |

Table 2: Deprotection Conditions and Efficiency for Serine Protecting Groups.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the protected serine building block and its incorporation into a peptide chain via Boc-SPPS.

Synthesis of N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)

This two-step procedure first protects the α-amino group with Boc anhydride, followed by the benzylation of the hydroxyl side chain.

Step 1: Synthesis of N-α-Boc-L-serine

-

Dissolution: Dissolve L-Serine (e.g., 18.1 g) in an aqueous solution of 0.010 mol/L sodium carbonate (200 ml) with stirring.[10]

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) in batches (e.g., 8g, 8g, and 9g) over several hours (e.g., 3 hours, then 5 hours, then 7 hours).[10]

-

Workup:

-

Extract the reaction mixture with petroleum ether (3 x 10 ml) to remove impurities.[10]

-

Adjust the pH of the aqueous layer to 3 with 3 mol/L hydrochloric acid.[10]

-

Extract the product with tetrahydrofuran (THF) (3 x 0.5 L).[10]

-

Combine the organic layers and wash with brine until neutral.[10]

-

Dry the organic layer over anhydrous sodium sulfate.[10]

-

-

Isolation: Filter the solution, concentrate under reduced pressure, and induce crystallization by adding petroleum ether (50 ml) with stirring. Collect the product by centrifugation or filtration and dry to yield Boc-L-Serine.[10]

Step 2: Synthesis of N-α-Boc-O-benzyl-L-serine

-

Dissolution: To a stirred solution of N-Boc-L-serine (e.g., 4.87 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL), add cesium carbonate (5.11 mmol).[12]

-

Activation: Continue stirring for 30 minutes at room temperature.[12]

-

Benzylation: Add benzyl bromide (5.84 mmol) to the reaction mixture and stir for 12 hours.[12]

-

Workup:

-

Purification: Purify the crude product by flash chromatography (eluent: petroleum ether/ether = 1:1) to afford Boc-L-serine benzyl ester as a white solid.[12] Note: This protocol yields the benzyl ester. For the carboxylic acid (Boc-Ser(Bzl)-OH), a subsequent hydrolysis step would be required, or a protocol starting with a pre-protected carboxyl group. A more direct method involves using NaH and BzlBr in THF.[11]

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Serine Incorporation

This protocol outlines a single cycle of amino acid addition using Boc-Ser(Bzl)-OH on a solid support (e.g., Merrifield or MBHA resin).[3]

-

Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in dichloromethane (DCM) for 30-60 minutes with gentle agitation. Drain the solvent.[3]

-

Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3]

-

Drain and add fresh 50% TFA/DCM solution. Agitate for an additional 15-25 minutes.[3][13]

-

Drain the solution and wash the peptide-resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times) to remove residual TFA.[3][13]

-

-

Neutralization:

-

Add a neutralization solution (e.g., 10% diisopropylethylamine (DIEA) in DCM) to the peptide-resin to neutralize the trifluoroacetate salt of the N-terminal amine.[3]

-

Agitate for 1-2 minutes and drain. Repeat this step.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate 2-4 equivalents of Boc-Ser(Bzl)-OH by dissolving it with a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[3]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[3]

-

Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[3]

-

-

Washing: After successful coupling, drain the reaction mixture and wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Final Cleavage and Bzl Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the Bzl side-chain protecting group is removed simultaneously.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

HF Cleavage:

-

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated HF apparatus within a certified fume hood by trained personnel.

-

Place the dried peptide-resin (e.g., 1-2 g) in the HF reaction vessel.[14]

-

Add a scavenger mixture to the resin. A common scavenger for Bzl group removal is p-cresol (e.g., 1.0 mL per gram of resin).[14]

-

Cool the reaction vessel to -10°C.

-

Carefully distill anhydrous HF (e.g., 2.5 mL per gram of resin) into the reaction vessel.[14]

-

Allow the reaction to stir at 0°C for 1-2 hours.[14]

-

-

Workup:

-

Remove the HF by evaporation under a stream of nitrogen or by vacuum.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation.

-

Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting group byproducts.[3]

-

-

Drying and Purification: Dry the crude peptide under vacuum. The peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Mandatory Visualizations: Workflows and Mechanisms

The following diagrams, created using Graphviz, illustrate the key processes described in this guide.

Caption: Synthesis pathway for the fully protected Boc-Ser(Bzl)-OH building block.

Caption: Workflow diagram for a single cycle of Boc-SPPS and final cleavage.

Potential Side Reactions and Mitigation

While the Boc/Bzl strategy is robust, awareness of potential side reactions involving serine is crucial for optimizing peptide purity.

-

O-Acylation: If the Bzl protection of the serine hydroxyl group is incomplete or compromised, the free hydroxyl can be acylated during the coupling step, leading to chain termination or branched byproducts. Ensuring complete protection of the Boc-Ser(Bzl)-OH building block is critical.[6]

-

Racemization: Although urethane-based protecting groups like Boc are known to suppress racemization, the activation step during coupling can still lead to some degree of epimerization at the α-carbon of serine, especially with certain coupling reagents.[5][17] Careful selection of coupling reagents (e.g., HBTU/HOBt) and conditions can minimize this risk.

-

β-Elimination: Under certain conditions, particularly with phosphorylated serine, β-elimination can occur, leading to dehydroalanine residues.[18] While less common with Bzl-protected serine, it remains a consideration, especially during prolonged exposure to basic conditions.

Conclusion

The Boc and Bzl protecting groups provide a powerful and historically significant strategy for the successful incorporation of serine into synthetic peptides. The Boc group acts as a reliable temporary sentinel for the α-amino group, readily removed at each synthesis cycle, while the Bzl group provides a sturdy shield for the reactive hydroxyl side chain, withstanding the iterative deprotection steps until its final removal. A thorough understanding of the underlying chemistry, coupled with optimized and validated experimental protocols, enables researchers and drug development professionals to leverage the Boc/Bzl strategy to construct complex serine-containing peptides with high fidelity and purity, paving the way for novel therapeutic and diagnostic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104326943A - Method for preparing Boc-L-serine - Google Patents [patents.google.com]

- 11. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 12. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 13. chempep.com [chempep.com]

- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 15. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to Boc-L-Serine Benzyl Ester (Boc-Ser-OBzl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-L-serine benzyl ester (Boc-Ser-OBzl), a key building block in peptide synthesis. This document covers its chemical identity, physical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), intended to be a valuable resource for professionals in the fields of chemistry, biochemistry, and drug development.

Compound Identification and Properties

This compound is a derivative of the amino acid L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a benzyl ester. This dual protection strategy allows for its direct use in peptide synthesis protocols.

Table 1: Chemical and Physical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 59524-02-6 |

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| Appearance | White powder or solid |

| Melting Point | 65 - 75 °C |

| Optical Rotation ([α]²⁰/D) | -16 ± 2° (c=1 in EtOH) |

| Purity | ≥ 99% (HPLC) |

| Storage Conditions | 0 - 8 °C |

Supplier Information

This compound is commercially available from a variety of chemical suppliers specializing in reagents for peptide synthesis. A selection of known suppliers includes:

-

Aapptec[4]

-

Chem-Impex[1]

-

Thermo Scientific[3]

-

Sigma-Aldrich (MilliporeSigma)

-

ChemicalBook[5]

-

Oakwood Chemical[5]

-

ChemPep[5]

Experimental Protocols

Synthesis of Boc-L-Serine Benzyl Ester

A common and effective method for the synthesis of Boc-L-serine benzyl ester is through the benzylation of N-Boc-L-serine using benzyl bromide in the presence of a base such as cesium carbonate.[5]

Materials:

-

N-Boc-L-serine

-

Dimethylformamide (DMF)

-

Cesium carbonate (Cs₂CO₃)

-

Benzyl bromide (BnBr)

-

Ethyl acetate (EtOAc)

-

Aqueous lithium bromide (LiBr) solution

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Diethyl ether

Procedure: [5]

-

Dissolve N-Boc-L-serine (1.0 equivalent) in DMF.

-

Add cesium carbonate (1.05 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Add benzyl bromide (1.2 equivalents) to the reaction mixture and continue stirring for 12 hours.

-

Upon reaction completion, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with aqueous lithium bromide, aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography using a petroleum ether/diethyl ether (1:1) eluent system to yield Boc-L-serine benzyl ester as a white solid.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized as a building block in the Boc/Bzl strategy of SPPS. The general cycle involves the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by neutralization of the resulting ammonium salt, and subsequent coupling of the next Boc-protected amino acid, in this case, this compound.

General Coupling Protocol for this compound:

This protocol describes a representative coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

-

50% Trifluoroacetic acid (TFA) in DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

-

Boc Deprotection: [6]

-

Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

-

Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Wash the resin with DCM, followed by IPA, and then DCM again to remove residual TFA.

-

-

Neutralization: [6]

-

Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

-

Add DIC or DCC (2-4 equivalents) to pre-activate the amino acid for 5-10 minutes.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction for completion using the ninhydrin (Kaiser) test.

-

Once the test is negative (indicating the absence of free primary amines), wash the resin thoroughly with DMF and DCM.

-

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

Logical and Experimental Workflows

The core of applying this compound lies within the cyclical nature of Boc-SPPS. The following diagram illustrates this general workflow.

Caption: General workflow for a single coupling cycle in Boc solid-phase peptide synthesis (SPPS).

Analytical Data

While a comprehensive, publicly available dataset of all analytical spectra for this compound is limited, the expected characteristics can be inferred from its structure and data for closely related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the serine α- and β-protons, the benzyl ester methylene protons (a singlet around 5.1-5.2 ppm), and the aromatic protons of the benzyl group (a multiplet around 7.3-7.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and benzyl ester groups, the carbons of the tert-butyl and benzyl groups, and the α- and β-carbons of the serine residue.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching, the C=O stretching of the carbamate and ester groups, and the aromatic C-H and C=C stretching of the benzyl group. Thermo Scientific confirms that the infrared spectrum of their product conforms to the expected structure.[3]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

This guide provides a foundational understanding of Boc-L-Serine Benzyl Ester for its effective application in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H21NO5 | CID 7018792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BOC-L-Serine benzyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. peptide.com [peptide.com]

- 5. BOC-SER-OH | 59524-02-6 [chemicalbook.com]

- 6. chempep.com [chempep.com]

Navigating the Solubility Landscape of Boc-L-Serine Benzyl Ester: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-serine benzyl ester (Boc-Ser-OBzl), a pivotal protected amino acid derivative in peptide synthesis and various pharmaceutical applications. A thorough understanding of its solubility in common organic solvents is fundamental for optimizing reaction conditions, purification strategies, and the development of drug formulations.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₅ | [1] |

| Molecular Weight | 295.33 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [3][4] |

| Melting Point | 58-60 °C | [3][5] |

Qualitative and Estimated Quantitative Solubility Data

Direct, experimentally determined quantitative solubility data for this compound in a range of common organic solvents is sparse. However, based on the general solubility characteristics of protected amino acids and data for closely related analogs, a qualitative and estimated solubility profile can be inferred. The following table summarizes the available information. It is crucial to note that the solubility of the free acid, Boc-Ser(Bzl)-OH, may differ from its benzyl ester, this compound.

| Solvent | Chemical Class | Estimated Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | A 200 mg/mL solubility has been reported for the D-isomer of the free acid, N-Boc-O-Benzyl-D-serine. Ultrasonic assistance may be required. | [6] |

| Dimethylformamide (DMF) | Amide | Soluble | Generally a good solvent for protected peptides. | [7][8] |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble | A widely used solvent in peptide synthesis. | [7] |

| Chloroform | Chlorinated Hydrocarbon | Soluble | [9] | |

| Ethyl Acetate (EtOAc) | Ester | Soluble | [9] | |

| Acetone | Ketone | Soluble | [9] | |

| Ethanol (EtOH) | Alcohol | Soluble | ||

| Methanol (MeOH) | Alcohol | Soluble | [10] | |

| Water | Aqueous | Insoluble | ||

| Petroleum Ether | Nonpolar Hydrocarbon | Insoluble |

Disclaimer: The solubility data presented is largely qualitative or based on closely related analogs. For applications requiring precise quantitative data, experimental determination is strongly recommended.

Experimental Protocol: Determining Equilibrium Solubility

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a given organic solvent.

Materials

-

This compound (high purity solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Tetrahydrofuran, Dichloromethane) of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the selected solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid after equilibration is essential.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the volumetric flask containing the filtered solution.

-

Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not degrade the this compound.

-

Once the solvent is completely removed, reweigh the flask. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculate the solubility in mg/mL or g/100 mL.

-

-

HPLC Method:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution by HPLC.

-

Determine the concentration of this compound in the original saturated solution based on the calibration curve and the dilution factor.

-

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion

While a comprehensive quantitative solubility profile for this compound in a wide array of common organic solvents is not extensively documented, qualitative data for this compound and its analogs suggest good solubility in polar aprotic solvents such as DMSO, DMF, and DCM. For research and development activities that necessitate precise solubility values, the detailed experimental shake-flask protocol provided in this guide offers a robust and reliable framework for their determination. This foundational data is critical for the successful application of this compound in peptide synthesis and other areas of chemical research.

References

- 1. This compound | C15H21NO5 | CID 7018792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 3. 5.imimg.com [5.imimg.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. N-BOC-O-Benzyl-L-serine CAS#: 23680-31-1 [m.chemicalbook.com]

- 10. jpt.com [jpt.com]

The Strategic Application of Boc-Ser(Bzl)-OH in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity. N-α-tert-butyloxycarbonyl-O-benzyl-L-serine, commonly abbreviated as Boc-Ser(Bzl)-OH or Boc-Ser-OBzl, stands as a cornerstone building block, particularly within the robust framework of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the core applications of Boc-Ser(Bzl)-OH, detailing its role in peptide elongation, providing quantitative data on coupling efficiencies, and offering meticulous experimental protocols for its use.

The Boc/Bzl strategy, pioneered by R.B. Merrifield, operates on the principle of graduated acid lability.[1] The temporary N-α-Boc group is selectively cleaved using a moderate acid, such as trifluoroacetic acid (TFA), while the more robust, "permanent" benzyl-based side-chain protecting groups are removed at the final stage with a strong acid like anhydrous hydrogen fluoride (HF).[2][3] Boc-Ser(Bzl)-OH is the quintessential reagent for incorporating serine residues within this methodology. The Boc group provides temporary protection for the α-amino group, while the benzyl ether safeguards the reactive hydroxyl side chain, preventing undesirable side reactions such as O-acylation during peptide bond formation.[4]

Core Principles of the Boc/Bzl Protection Strategy

The Boc/Bzl strategy is a "quasi-orthogonal" system, as both protecting groups are removed by acidic reagents, albeit of vastly different strengths.[5] This differential lability is the key to its success.

-

α-Amino Protection: The N-terminus is protected by the Boc group, which is readily cleaved by moderate acids like 25-50% TFA in dichloromethane (DCM).[2]

-

Side-Chain Protection: The hydroxyl group of the serine side chain is protected by a benzyl (Bzl) ether. This group is stable to the repeated TFA treatments used for Boc deprotection but is cleaved by strong acids like HF.[5]

-

Solid Support: In SPPS, the C-terminal amino acid is typically anchored to a Merrifield or MBHA resin.[2] This linkage is also stable to TFA and is cleaved during the final HF treatment.

Key Applications of Boc-Ser(Bzl)-OH

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-Ser(Bzl)-OH is in the stepwise assembly of peptides on a solid support. Its structure is ideally suited for the Boc/Bzl SPPS workflow, where it is used as a standard building block for introducing serine residues into the growing peptide chain. The benzyl protection of the side chain is crucial to prevent side reactions and ensure the integrity of the final peptide.

Solution-Phase Peptide Synthesis

Boc-Ser(Bzl)-OH is also utilized in classical solution-phase peptide synthesis, particularly for the preparation of peptide fragments that may be difficult to assemble on a solid support. In this approach, coupling and deprotection steps are carried out in solution, with purification of the intermediate peptide at each stage. The Boc group is removed with TFA, and the benzyl group can be removed by catalytic hydrogenolysis or strong acid treatment.

Synthesis of Phosphopeptides and Glycopeptides

Boc-Ser(Bzl)-OH is a critical component in the synthesis of post-translationally modified peptides. For phosphopeptides, it is used in conjunction with a protected phosphoserine analog, such as Boc-Ser(PO₃Bzl₂)-OH. The Boc/Bzl strategy allows for the site-specific incorporation of both standard and modified serine residues. The benzyl groups protecting the phosphate moiety are typically removed simultaneously with the side-chain protecting groups during the final HF cleavage.[1]

Quantitative Data on Coupling Efficiency

The efficiency of the coupling reaction is paramount for the overall success of peptide synthesis. While specific head-to-head comparative data for Boc-Ser(Bzl)-OH is not extensively published, the following table summarizes the performance of common coupling reagents used in Boc-SPPS for non-hindered amino acids. Given that serine is not a sterically hindered amino acid, these values serve as a reliable benchmark.

| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| DCC/HOBt | Carbodiimide | 90-95% | Moderate | Low to Moderate | Cost-effective. Byproduct (DCU) is insoluble and must be filtered in solution-phase. Not ideal for SPPS. |

| DIC/HOBt | Carbodiimide | 90-95% | Moderate | Low to Moderate | Widely used in SPPS as the byproduct (DIU) is soluble. HOBt is crucial to suppress racemization.[6] |

| HBTU | Uronium/Aminium Salt | >95% | Fast | Low | Very efficient and reliable for most couplings. Forms an active HOBt ester.[6] |

| PyBOP | Phosphonium Salt | >95% | Fast | Low | Byproducts are generally less problematic than those from older phosphonium reagents like BOP.[7] |

| HATU | Uronium/Aminium Salt | >98% | Very Fast | Very Low | Highly efficient, especially for difficult or sterically hindered couplings. More expensive than HBTU.[6] |

Note: Data is representative of typical coupling efficiencies for non-hindered Boc-amino acids in SPPS and may vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Manual Boc-SPPS Cycle for Incorporation of Boc-Ser(Bzl)-OH

This protocol outlines a standard manual cycle for the addition of a single Boc-Ser(Bzl)-OH residue to a peptide-resin.

1. Resin Swelling:

-

Place the peptide-resin (e.g., Merrifield resin with the preceding amino acid deprotected) in a reaction vessel.

-

Add DCM to swell the resin for 30 minutes with gentle agitation.

-

Drain the solvent.

2. Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]

-

Drain the TFA solution and wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat once.

-

Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).

4. Coupling of Boc-Ser(Bzl)-OH:

-

Pre-activation: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (a negative result indicates complete coupling).[8]

-

If the coupling is incomplete, the coupling step can be repeated (double coupling).

5. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

1. Preparation:

-

Dry the fully synthesized peptide-resin thoroughly under vacuum.

-

Place the dried resin in the HF reaction vessel.

-

Add a scavenger cocktail to trap reactive carbocations generated during cleavage. A common scavenger for peptides containing serine is anisole. For 1 gram of peptide-resin, add 1 mL of anisole.

2. HF Cleavage:

-

Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.

-

Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0 °C for 1 hour.

-

Remove the HF by vacuum distillation.

3. Peptide Work-up:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

-

Filter the resin and collect the crude peptide.

-

Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide powder.

4. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc-SPPS Workflow

Caption: A single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Phosphopeptide Synthesis Strategy

Caption: Workflow for site-specific phosphopeptide synthesis.

Conclusion

Boc-Ser(Bzl)-OH remains an indispensable tool in the arsenal of the peptide chemist. Its stability, high coupling efficiency, and compatibility with the robust Boc/Bzl SPPS strategy make it a reliable choice for the synthesis of a wide range of peptides, from simple sequences to complex, post-translationally modified structures. A thorough understanding of the underlying chemical principles and meticulous adherence to optimized protocols are essential for leveraging the full potential of this versatile building block in research and drug development.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

The Bedrock of Peptide Synthesis: An In-depth Technical Guide to the Boc Protection Strategy in SPPS

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS) stands as a foundational and robust methodology in the construction of synthetic peptides. Despite the rise of alternative methods, Boc-SPPS remains a powerful tool, particularly for the synthesis of long and complex peptide sequences. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for the successful application of Boc chemistry.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc-SPPS is a cyclical process where a peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus while anchored to an insoluble solid support, or resin. The cornerstone of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. In concert, side-chain functional groups are protected by more acid-stable moieties, typically benzyl-based ethers, esters, and carbamates. This differential acid lability is the key to the selective deprotection of the α-amino group at each cycle without disturbing the side-chain protecting groups.[1]

The synthesis cycle is characterized by four key steps:

-

Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is covalently linked to a solid support.

-

Deprotection: The Boc group is removed from the α-amino group of the resin-bound amino acid, typically using a moderately strong acid like trifluoroacetic acid (TFA).[2]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine to enable the subsequent coupling reaction.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue.[2]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups, usually with a strong acid such as anhydrous hydrogen fluoride (HF).[3][4]

The Boc-SPPS Workflow: A Visual Representation

The logical progression of the Boc-SPPS cycle can be visualized as follows:

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Key Reagents and Their Roles

A summary of the essential reagents used in Boc-SPPS and their functions is provided in the table below.

| Reagent Class | Example(s) | Primary Function |

| Resins | Merrifield, PAM, MBHA, BHA | Insoluble support for peptide chain elongation.[5] |

| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | Temporary protection of the N-terminal amino group. |

| Deprotection Reagent | Trifluoroacetic acid (TFA) | Removes the Nα-Boc group.[3][6] |

| Neutralization Base | Diisopropylethylamine (DIEA) | Neutralizes the N-terminal ammonium salt after deprotection.[2] |

| Coupling Reagents | DCC, DIC, HBTU, HATU, PyBOP | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation.[7] |

| Coupling Additives | HOBt, HOAt | Suppress side reactions and reduce racemization during coupling.[7] |

| Capping Reagents | Acetic Anhydride, Pyridine | Block unreacted amino groups to prevent the formation of deletion sequences.[8] |

| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Cleaves the peptide from the resin and removes side-chain protecting groups.[3][4] |

| Scavengers | Anisole, p-cresol, Thioanisole | Trap reactive carbocations generated during cleavage to prevent side reactions.[5] |

| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Used for resin swelling, washing, and as reaction media. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in a typical Boc-SPPS workflow.

Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol is a widely used method for esterifying the first Boc-amino acid to a chloromethylated polystyrene resin (Merrifield resin).[5][9][10]

Materials:

-

Boc-amino acid

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Formation of the Cesium Salt:

-

Dissolve the Boc-amino acid (1.0 equivalent) in a minimal amount of methanol.

-

Add deionized water (approximately 10% of the methanol volume).

-

Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the mixture to dryness under reduced pressure.

-

To ensure complete removal of water, add DMF and evaporate to dryness. Repeat this step once more.

-

-

Esterification to the Resin:

-

Swell the Merrifield resin (1.0 equivalent based on the chlorine substitution) in DMF for at least 1 hour in a reaction vessel.

-

Drain the DMF.

-

Add the dried Boc-amino acid cesium salt to the swollen resin.

-

Add fresh DMF to the reaction vessel to create a slurry.

-

Heat the reaction mixture to 50°C and agitate for 12-24 hours.

-

After the reaction is complete, filter the resin and wash it sequentially with DMF, DMF/water (1:1), DMF, and DCM.

-

Dry the resin under vacuum to a constant weight.

-

The Boc-SPPS Cycle: Deprotection, Neutralization, and Coupling

The following protocols detail a single cycle of peptide chain elongation.

Materials:

-

Boc-peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Isopropanol (IPA)

Procedure:

-

Swell the Boc-peptide-resin in DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 1-2 minutes for a pre-wash.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection.[5]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM followed by IPA to remove residual TFA.[6]

Materials:

-

Deprotected peptide-resin (as the TFA salt)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Wash the deprotected peptide-resin with DCM or DMF.

-

Add a solution of 5-10% DIEA in DCM or DMF to the resin.

-

Agitate the mixture for 2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step one more time to ensure complete conversion to the free amine.

-

Wash the resin with DCM or DMF to remove excess base and its salt.[6]

Materials:

-

Neutralized peptide-resin

-

Boc-amino acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF.

-

Add this solution to the neutralized peptide-resin.

-

In a separate vessel, dissolve DCC (2-4 equivalents) in DCM.

-

Add the DCC solution to the reaction mixture.

-

Agitate the reaction at room temperature for 1-2 hours. The progress of the reaction can be monitored using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

In Situ Neutralization Coupling Protocol

This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for difficult sequences.[2][11]

Materials:

-

Deprotected peptide-resin (as the TFA salt)

-

Boc-amino acid

-

Coupling reagent (e.g., HBTU)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

After the TFA deprotection and washing steps (as in the standard protocol), proceed directly to the coupling step without a separate neutralization step.

-

In a separate vessel, pre-activate the Boc-amino acid (2-4 equivalents) with the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the activated amino acid solution.

-

Immediately add this mixture to the deprotected peptide-resin (TFA salt).

-

Agitate the reaction mixture for 1-2 hours. The DIEA will simultaneously neutralize the N-terminal ammonium salt and facilitate the coupling reaction.

-

Wash the resin as described in the standard coupling protocol.

Capping of Unreacted Amino Groups

This optional but highly recommended step is performed after coupling to block any unreacted amino groups and prevent the formation of deletion peptide sequences.[8]

Materials:

-

Peptide-resin after coupling

-

Acetic anhydride

-

Pyridine or DIEA

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Wash the peptide-resin after the coupling step.

-

Prepare a capping solution of acetic anhydride and pyridine (or DIEA) in DCM or DMF (e.g., a 1:1:8 ratio of acetic anhydride:pyridine:DMF).

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DCM or DMF.

Cleavage of the Peptide from the Resin and Removal of Side-Chain Protecting Groups (HF Cleavage)

This final step requires specialized equipment and extreme caution due to the hazardous nature of anhydrous hydrogen fluoride.[3][4][12]

Materials:

-

Fully assembled peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether (cold)

-

HF cleavage apparatus

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add the appropriate scavengers to the reaction vessel. A common mixture is anisole and p-cresol.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense a measured amount of anhydrous HF into the reaction vessel.

-

Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove the scavengers and cleaved protecting groups.

-

The precipitated peptide is then dried under vacuum.

Quantitative Data and Comparisons

The efficiency of each step in Boc-SPPS can be influenced by various factors. The following tables provide a summary of typical quantitative parameters.

Table 1: Typical Reaction Conditions for Boc-SPPS

| Step | Reagent(s) | Concentration/Equivalents | Time | Temperature |

| Boc Deprotection | 50% TFA in DCM | - | 20-30 min | Room Temp |

| Neutralization | 5-10% DIEA in DCM/DMF | - | 2 x 2 min | Room Temp |

| DCC/HOBt Coupling | Boc-AA:DCC:HOBt | 2-4 eq. each | 1-2 hours | Room Temp |

| In Situ Neutralization (HBTU) | Boc-AA:HBTU:DIEA | 2-4 : 2-4 : 4-6 eq. | 1-2 hours | Room Temp |

| Capping | Acetic Anhydride:Pyridine | 5-10 eq. each | 15-30 min | Room Temp |

| HF Cleavage | Anhydrous HF | - | 1-2 hours | 0°C |

Table 2: Comparison of Standard and In Situ Neutralization Protocols

| Parameter | Standard Neutralization | In Situ Neutralization |

| Number of Steps | Separate neutralization and washing steps | Combined neutralization and coupling |

| Cycle Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| Efficiency for Difficult Sequences | Can be lower due to aggregation | Generally higher |

Chemical Transformations and Logical Relationships

The core chemical transformations in a single Boc-SPPS cycle can be represented in a logical diagram.

Caption: Key chemical transformations in a single cycle of Boc-SPPS.

Conclusion

The Boc protection strategy in solid-phase peptide synthesis remains a cornerstone of peptide chemistry. Its reliability, particularly for the synthesis of challenging sequences, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and careful consideration of the potential side reactions are paramount for achieving high-purity peptides. This guide provides the foundational knowledge and detailed methodologies to empower researchers to effectively implement Boc chemistry in their peptide synthesis endeavors.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. benchchem.com [benchchem.com]

- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Appearance and Stability of N-Boc-L-serine Benzyl Ester (Boc-Ser-OBzl)

This guide provides a detailed overview of the physical and chemical properties of N-tert-butyloxycarbonyl-L-serine benzyl ester (Boc-Ser-OBzl), a key intermediate in peptide synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physical and Chemical Properties

This compound is a derivative of the amino acid L-serine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is protected as a benzyl ester. Its D-enantiomer, Boc-D-Ser-OBzl, shares similar chemical properties but differs in its stereochemistry.

1.1. Physical Appearance

Boc-L-Ser-OBzl is typically supplied as a white solid[1]. The corresponding D-isomer, Boc-D-Ser-OBzl, is described as a white to off-white powder[2].

1.2. Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its D-enantiomer.

| Property | Boc-L-Ser-OBzl | Boc-D-Ser-OBzl |

| Molecular Formula | C₁₅H₂₁NO₅[3][4] | C₁₅H₂₁NO₅[2] |

| Molecular Weight | 295.33 g/mol [3][5] | 295.34 g/mol [2] |

| CAS Number | 59524-02-6[3][4][6] | 141527-78-8[2] |

| Melting Point | Not specified | 66-70 °C[2] |

| Optical Rotation | Not specified | [α]²⁰D = +15 ± 2° (c=1 in EtOH)[2] |

| Purity | ≥97%[6] | ≥99% (HPLC)[2] |

Stability and Storage

The stability of this compound is influenced by its protecting groups and is sensitive to environmental conditions.

2.1. Chemical Stability

The tert-butyloxycarbonyl (Boc) group is a well-established protecting group that enhances the stability of the amino acid during peptide coupling reactions[2][7]. It is characterized by its lability under acidic conditions, typically being removed with reagents like trifluoroacetic acid (TFA)[8]. The benzyl ester group protects the carboxylic acid and can be removed under different conditions, often via hydrogenolysis, providing an orthogonal protection strategy essential in complex syntheses[9].

However, the ester linkage is susceptible to hydrolysis, particularly at elevated temperatures or in the presence of moisture[10]. The benzyl group can also be sensitive to light[10].

2.2. Recommended Storage

To maintain its chemical integrity and purity, proper storage is crucial. For the related compound Boc-D-Ser-OBzl, storage at 0-8 °C is recommended[2]. For compounds with similar sensitivities like L-serine benzyl ester hydrochloride, long-term storage at -20°C in a dark, low-humidity environment is advised to prevent degradation from heat, light, and moisture[10]. It is best stored in airtight, opaque containers, potentially under an inert atmosphere like argon[6][10].

Experimental Protocols

3.1. Synthesis of Boc-L-Serine Benzyl Ester

This protocol is based on a cesium carbonate-mediated benzylation of N-Boc-L-serine[1].

Materials:

-

N-Boc-L-serine

-

Dimethylformamide (DMF)

-

Cesium Carbonate (Cs₂CO₃)

-

Benzyl Bromide (BnBr)

-

Ethyl Acetate

-

Aqueous Lithium Bromide (LiBr)

-

Aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated Saline (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Petroleum ether/diethyl ether (1:1)

Procedure:

-

Dissolve N-Boc-L-serine (1 equivalent) in DMF.

-

Add cesium carbonate (1.05 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Add benzyl bromide (1.2 equivalents) to the reaction mixture.

-

Stir the resulting solution for 12 hours at room temperature.

-

Upon completion, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with aqueous lithium bromide, aqueous sodium bicarbonate, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to remove the solvent.

-

Purify the crude product by flash chromatography on silica gel using a 1:1 mixture of petroleum ether and diethyl ether as the eluent to yield the final product as a white solid[1].

3.2. General Protocol for Melting Point Determination The melting point is determined using a standard melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and placed in the apparatus. The temperature is ramped slowly, and the range from which the substance first begins to melt until it becomes completely liquid is recorded. For Boc-D-Ser-OBzl, this range is reported as 66-70 °C[2].

3.3. General Protocol for Optical Rotation Measurement Optical rotation is measured using a polarimeter.

-

Prepare a solution of known concentration (e.g., c=1, meaning 1 g per 100 mL) in a specified solvent (e.g., ethanol)[2].

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

-

Measure the angle of rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C)[2].

-

The specific rotation [α] is calculated based on the observed rotation, path length, and concentration.

Visualization of Experimental Workflow

4.1. Boc-SPPS Workflow

This compound is a fundamental building block in Boc solid-phase peptide synthesis (SPPS)[7]. The following diagram illustrates the workflow for incorporating a this compound residue into a growing peptide chain attached to a solid support resin.

Caption: Workflow for incorporating this compound in peptide synthesis.

This workflow demonstrates the key steps of deprotection, neutralization, and coupling that are repeated to elongate the peptide chain. This compound is introduced during the coupling step after activation to form a new peptide bond.

References

- 1. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C15H21NO5 | CID 7018792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. BOC-L-Serine benzyl ester, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 9. nbinno.com [nbinno.com]

- 10. kilobio.com [kilobio.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Boc-Ser-OBzl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for Boc-Ser-OBzl (Nα-tert-Butoxycarbonyl-L-serine benzyl ester), a critical building block in peptide synthesis and pharmaceutical research. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C15H21NO5 | [1][2] |

| Molecular Weight | 295.33 g/mol | [1] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 58-70 °C | [2] |

| Purity | ≥ 98% (TLC), ≥ 99% (HPLC) | [2][3] |

| Storage Temperature | 0-8 °C | [2][3] |

| Decomposition Onset | 58-60°C | [4] |

Hazard Identification and Classification

While several safety data sheets indicate that this compound has no known significant hazards or is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is classified as a combustible solid.[5][6] It is crucial to handle this compound with the care and respect afforded to all laboratory chemicals.

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, a multi-layered approach to hazard control is essential.

| Control Parameter | Specification | Reference |

| Engineering Controls | Work in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed. | [6] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. | [6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. | [6] |

| Respiratory Protection | For operations generating dust, use a NIOSH-approved N95 dust mask. |

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the quality of this compound and preventing accidents.

4.1. Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid ingestion and inhalation.[6]

-

Avoid the formation of dust.[6]

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area.

4.2. Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Protect from moisture.[6]

-

Recommended storage temperature is between 0°C and 8°C.[2][3]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis: Coupling of Boc-Ser(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals